Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
Description
Crystallographic Analysis and X-ray Diffraction Studies
The benzo[f]oxazepine scaffold adopts a boat-like conformation in the solid state, as observed in related derivatives. X-ray diffraction studies of analogous compounds reveal that the seven-membered oxazepine ring exhibits bond lengths of 1.45–1.49 Å for the C–O bonds and 1.33–1.37 Å for the C–N bonds, consistent with partial double-bond character due to resonance stabilization. The nitro group at position 7 introduces steric strain, as evidenced by dihedral angles of 15–25° between the aromatic ring and the nitro substituent.
The tert-butoxycarbonyl group at position 4 adopts a staggered conformation to minimize steric clashes with the oxazepine ring. Crystallographic data for similar Boc-protected oxazepines show intermolecular hydrogen bonds between the carbonyl oxygen of the Boc group and adjacent NH protons (distance: 2.8–3.1 Å), contributing to lattice stabilization.
Table 1: Key crystallographic parameters for benzoxazepine derivatives
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at δ 1.45–1.50 ppm. Protons on the oxazepine ring exhibit splitting patterns dependent on their position:
- ¹³C NMR : The carbonyl carbon of the Boc group appears at δ 155–160 ppm, while the nitro-substituted aromatic carbon resonates at δ 145–150 ppm.
Infrared (IR) Spectroscopy:
- Strong absorption at 1,525–1,550 cm⁻¹ (asymmetric NO₂ stretch) and 1,340–1,360 cm⁻¹ (symmetric NO₂ stretch)
- Boc group vibrations: 1,740–1,760 cm⁻¹ (C=O stretch).
Mass Spectrometry:
Computational Modeling of Molecular Geometry and Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:
- The nitro group reduces electron density on the aromatic ring, with a calculated Mulliken charge of +0.35e on the nitro-bearing carbon.
- Highest Occupied Molecular Orbital (HOMO) localization occurs on the oxazepine ring (-6.2 eV), while the Lowest Unoccupied Molecular Orbital (LUMO) (-1.8 eV) resides primarily on the nitro group, suggesting charge-transfer potential.
Figure 1: Frontier molecular orbitals
(Note: Imaginary visualization based on computational data)
- HOMO: Delocalized over oxazepine oxygen and adjacent carbons
- LUMO: Concentrated on nitro group and para-aromatic carbon
Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the oxygen lone pairs and σ* orbitals of adjacent C–N bonds (stabilization energy: 15–20 kcal/mol).
Comparative Analysis with Related Benzoxazepine Derivatives
Table 2: Structural and electronic comparisons
The nitro group’s electron-withdrawing nature decreases logP by 1.3 units compared to the dichloro analog, enhancing hydrophilicity. In contrast, the acetylated derivative shows increased dipole moment due to ketone polarization. X-ray comparisons indicate that chloro substituents induce greater ring puckering (dihedral angle: 30°) versus nitro groups (25°).
Crystallographic packing differs significantly:
- Nitro derivatives form π-stacking interactions (3.4–3.6 Å separation)
- Chloro analogs rely on halogen bonding (Cl···N distances: 3.2–3.5 Å)
Properties
IUPAC Name |
tert-butyl 7-nitro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-6-7-20-12-5-4-11(16(18)19)8-10(12)9-15/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSXNLVKTRLYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 7-nitro-2,3-dihydrobenzo[F]oxazepine-4(5H)-carboxylate typically involves multi-step organic transformations starting from appropriately substituted benzene derivatives. The key steps often include:
- Formation of the oxazepine ring system through cyclization reactions.
- Introduction of the nitro substituent at the 7-position on the benzene ring.
- Installation of the tert-butyl carbamate protecting group on the carboxylate moiety.
Reported Synthetic Routes
Cyclization and Nitro Substitution
A common approach involves the condensation of an amino alcohol precursor with a nitro-substituted aromatic compound, followed by ring closure to form the 1,4-oxazepine ring. For example, related compounds have been synthesized by reacting (S)-methyl amino precursors with substituted benzoic acid derivatives under conditions promoting cyclization.
Use of Isocyanides in Multicomponent Reactions
Copper-catalyzed modular assembly methods using isocyanides have been reported for constructing polyheterocyclic frameworks containing oxazepine motifs. In these procedures, tert-butyl isocyanide is utilized in Ugi-type multicomponent reactions with aldehydes, amines, and carboxylic acids to form complex heterocycles, including oxazepine derivatives. These methods offer versatility and modularity, allowing the introduction of the tert-butyl carbamate group simultaneously.
Protection and Purification
The tert-butyl carbamate protecting group is typically introduced via reaction with tert-butyl isocyanate or tert-butyl chloroformate under mild conditions. Purification is generally achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents to afford the pure compound in moderate to good yields.
Typical Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Amino alcohol + nitro-substituted aromatic compound | Room temp to 90 °C | Several hours | 40-60 | Copper catalysis often employed |
| Multicomponent Ugi reaction | Aldehyde + amine + tert-butyl isocyanide + acid | 25-90 °C | 12-18 hours | 35-58 | Pd or Cu catalysts used |
| Protection with Boc group | tert-butyl chloroformate or isocyanate + base | 0 °C to RT | 1-4 hours | 70-85 | Mild conditions to avoid side reactions |
| Purification | Silica gel chromatography | N/A | N/A | N/A | Petroleum ether/ethyl acetate mixtures |
Example Procedure Summary
- A solution of the amino precursor is reacted with 4-bromo-3-nitrobenzonitrile at 0 °C in DMF, stirred for 2 hours at 0 °C, then at room temperature for two days to afford a key intermediate in 81% yield.
- Subsequent cyclization and protection steps yield the tert-butyl carbamate derivative.
- Final purification by column chromatography yields the target compound as a white solid.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized oxazepines .
Scientific Research Applications
Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxazepine ring structure allows for binding to various enzymes and receptors, influencing their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
- CAS : 740842-73-3
- Molecular Formula: C₁₄H₁₈BrNO₃
- Molecular Weight : 328.20 g/mol
- Substituent : Bromo (-Br) at the 7-position.
- Key Properties :
- Reactivity : The bromo group acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura reactions ).
- Stability : Storage recommendations vary between "room temperature" and "2–8°C" , suggesting sensitivity to decomposition under warmer conditions.
- Hazards : Classified as an irritant (H315: skin irritation; H319: eye irritation) .
Tert-butyl 7-amino-2,3-dihydro-5H-benzo(f)(1,4)oxazepine-4-carboxylate
- CAS: Not explicitly provided .
- Substituent: Amino (-NH₂) at the 7-position.
- Key Properties: Reactivity: The amino group enhances nucleophilicity, making it suitable for condensation or acylation reactions. Likely synthesized via reduction of the nitro analog . Applications: Potential intermediate in bioactive molecule synthesis (e.g., kinase inhibitors or GPCR modulators).
Tert-butyl 7-(6-amino-4-methylpyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
- CAS: Not explicitly provided .
- Substituent: 6-Amino-4-methylpyridin-3-yl group at the 7-position.
- Key Properties :
Comparative Data Table
Biological Activity
Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 294.30 g/mol
- CAS Number : 2059955-35-8
The compound features a nitro group, which is known to enhance biological activity in various chemical contexts. The structure includes a dihydrobenzo-fused oxazepine ring system that may contribute to its pharmacological properties.
Synthesis
This compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. Specific synthetic pathways often utilize nitro-substituted aromatic compounds and carboxylic acid derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various oxazepine derivatives. While specific data on this compound is limited, compounds within this class have shown promising activity against a range of pathogens:
| Compound | Activity | Reference |
|---|---|---|
| Oxazepine derivatives | Antibacterial against E. coli and S. aureus | |
| Nitro-substituted compounds | Enhanced antimicrobial properties |
Anticancer Activity
The anticancer properties of related compounds have been documented extensively. For instance, studies have demonstrated that certain oxazepines exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation:
- Case Study : A related compound demonstrated significant cytotoxicity against glioblastoma and breast cancer cell lines at nanomolar concentrations, indicating that structural modifications can lead to enhanced therapeutic efficacy .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Compounds in this class have been shown to trigger apoptotic pathways in cancer cells.
- Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress, leading to cellular damage in malignant cells.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer cell metabolism may also play a role.
Research Findings
Research on similar compounds indicates a growing interest in their therapeutic applications:
- A study reported that derivatives with nitro groups exhibited higher anticancer activity compared to their non-nitro counterparts.
- Another investigation into structure-activity relationships (SAR) revealed that modifications at the nitrogen position significantly affect the potency against various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
